molecular formula C23H28N4O4S B11611929 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]propanamide

N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]propanamide

Cat. No.: B11611929
M. Wt: 456.6 g/mol
InChI Key: KYQAOHPPBULUJQ-LFVJCYFKSA-N
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Description

3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-ETHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its diverse biological activities, and a hydrazone linkage, which is often utilized in medicinal chemistry for its ability to form stable complexes with metal ions.

Preparation Methods

The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-ETHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves the following steps:

    Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable oxidizing agent.

    Hydrazone Formation: The benzisothiazole derivative is then reacted with 4-ethoxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazone linkage.

    Amidation: The final step involves the reaction of the hydrazone intermediate with 2-methyl-2-propanyl chloride to form the desired compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be further oxidized to introduce additional functional groups.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The benzisothiazole moiety is known for its antimicrobial and anticancer activities, making this compound a candidate for biological studies.

    Medicine: The hydrazone linkage is often explored in drug design for its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, the benzisothiazole moiety may interact with enzymes or receptors, while the hydrazone linkage can form stable complexes with metal ions, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar compounds include other benzisothiazole derivatives and hydrazone-containing molecules. What sets this compound apart is the combination of these two moieties, which can provide unique properties and activities. For example:

    Benzisothiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Hydrazone Derivatives: Often used in drug design for their ability to form stable complexes with metal ions.

This unique combination makes 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-ETHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE a promising compound for further research and development.

Properties

Molecular Formula

C23H28N4O4S

Molecular Weight

456.6 g/mol

IUPAC Name

N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-ethoxyphenyl)methylideneamino]amino]propanamide

InChI

InChI=1S/C23H28N4O4S/c1-5-31-18-12-10-17(11-13-18)16-24-27(15-14-21(28)25-23(2,3)4)22-19-8-6-7-9-20(19)32(29,30)26-22/h6-13,16H,5,14-15H2,1-4H3,(H,25,28)/b24-16+

InChI Key

KYQAOHPPBULUJQ-LFVJCYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN(CCC(=O)NC(C)(C)C)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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